Monomer Reactivity Ratios: N-Allylstearamide vs. N-Octadecylacrylamide in Acrylonitrile Copolymerization
N-Allylstearamide exhibits markedly lower reactivity toward acrylonitrile compared to the structurally related N-octadecylacrylamide, which bears an acrylamide rather than an allylamide double bond. This difference quantifies the reduced copolymerization tendency of the allyl monomer [1].
| Evidence Dimension | Reactivity ratio with acrylonitrile (r₁ for amide monomer) |
|---|---|
| Target Compound Data | r₁ = 0.118 ± 0.084 (N-allylstearamide as M₁) |
| Comparator Or Baseline | r₁ = 1.44 ± 0.019 (N-octadecylacrylamide as M₁) |
| Quantified Difference | Approximately 12-fold lower r₁ value (0.118 vs. 1.44) |
| Conditions | tert-butyl alcohol at 80 ± 0.1 °C (N-allylstearamide); tert-butyl alcohol at 60 ± 0.1 °C (N-octadecylacrylamide) |
Why This Matters
This large difference in copolymerization propensity dictates monomer selection for synthesizing copolymers with defined incorporation of the fatty amide unit; N-allylstearamide will incorporate at a much lower rate, altering copolymer composition profiles and necessitating different feed strategies.
- [1] Jordan, E. F., Jr., & Feldstein, L. (1964). Monomer reactivity ratios of N‐octadecylacrylamide and N‐allylstearamide. Journal of Applied Polymer Science, 8(1), 135–146. DOI: 10.1002/app.1964.070080136 View Source
